molecular formula C10H10N2O2 B2561553 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one CAS No. 869199-13-3

1-Ethyl-3-hydroxyquinoxalin-2(1H)-one

Cat. No. B2561553
M. Wt: 190.202
InChI Key: QTOPHZUQBSGWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-hydroxyquinoxalin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O2. It is a research chemical and is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms are not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one are not detailed in the search results. As a research chemical, it may be used in a variety of experimental contexts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one are not fully detailed in the search results. It is known that its molecular weight is 190.20 .

Scientific Research Applications

Chemical Synthesis and Modification The compound has been a subject of chemical synthesis studies. A study developed an effective procedure for synthesizing 3-ethylquinoxalin-2(1H)-one, demonstrating its potential for various functional group conversions (Mamedov et al., 2005).

Potential in Drug Development Research has explored the application of 1-ethyl-3-hydroxyquinoxalin-2(1H)-one derivatives in drug development, particularly in synthesizing compounds with potential anticonvulsant activities (Bayoumi et al., 2012).

Molecular Docking and Dynamics Studies Some studies have incorporated molecular docking and dynamics to understand the interactions of quinoxaline derivatives with biological targets. For instance, the crystal structure analysis of quinoxaline derivatives revealed insights into their potential as inhibitors for c-Jun N-terminal kinases (Abad et al., 2020).

Spectroscopic Studies Spectrophotometric studies on derivatives of 1-ethyl-3-hydroxyquinoxalin-2(1H)-one have been conducted to understand their electronic transitions and molecular interactions, which are crucial for biomedical applications (Yahyazadeh et al., 2022).

Antimicrobial Activity Research The antimicrobial potential of quinoxaline derivatives, including those related to 1-ethyl-3-hydroxyquinoxalin-2(1H)-one, has been investigated, demonstrating their significance in developing new antimicrobial agents (Moustafa & Elossaily, 2002).

Safety And Hazards

The safety and hazards associated with 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research involving 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one are not specified in the search results. As a research chemical, it likely has potential applications in various scientific fields .

properties

IUPAC Name

4-ethyl-1H-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)11-9(13)10(12)14/h3-6H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOPHZUQBSGWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-hydroxyquinoxalin-2(1H)-one

Synthesis routes and methods

Procedure details

To 12 g (88.1 mmol) of N-ethylbenzene-1,2-diamine in 150 ml of methanol were added dropwise 8.1 g (92.5 mM) of oxalyl chloride. The exothermic mixture reached 55° C. and solidified. The mixture was heated at 130° C. for 2 h. The purple solid formed was filtered and washed with isopropanol to give 1-ethyl-1,4-dihydroquinoxaline-2,3-dione as a solid (7.2 g). Yield: 43%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
W Wimonsong, S Yotphan - Tetrahedron, 2021 - Elsevier
A metal-free promoted direct oxidative C–N bond coupling of quinoxalinones and azoles for the rapid and effective synthesis of potent pharmaceutical important 3-(azol-1-yl)quinoxalin-2…
Number of citations: 14 www.sciencedirect.com

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